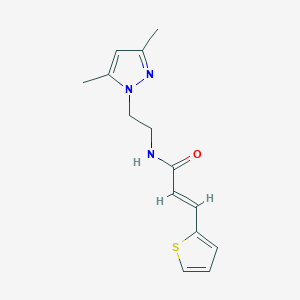
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
Regioselective Synthesis of Pyrazole Derivatives : Hassaneen and Shawali (2013) described the preparation of various pyrazole derivatives, including an approach that could be related to the synthesis of compounds structurally similar to the specified chemical. This study highlights the versatility of pyrazole derivatives in organic synthesis (H. Hassaneen, A. S. Shawali, 2013).
Catalytic Asymmetric Cycloaddition : A study by Han et al. (2011) employed acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition, demonstrating the utility of such compounds in synthesizing cyclopentene derivatives. This application is significant for the development of enantioselective synthesis strategies (Xiaoyu Han, Suxi Wang, F. Zhong, Yixin Lu, 2011).
Novel Functional Acrylamide Synthesis : Ling et al. (1999) synthesized a novel functional acrylamide, which could be related to the target compound, highlighting its potential for homopolymerization and copolymerization. This study provides insights into the use of such compounds in polymer chemistry (Long Ling, W. Habicher, D. Kuckling, H. Adler, 1999).
Potential Applications in Medicinal Chemistry and Materials Science
Antitumor and Antimicrobial Activities : The research into pyrazolopyridines by El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new derivatives, underlining the therapeutic potential of pyrazole-based compounds (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013).
Anticancer Derivatives of Pyrazoloacridine : A study by Bu et al. (2002) on pyrazoloacridines highlights the synthesis and potential anticancer activity of novel compounds, illustrating the role of acrylamide derivatives in the development of anticancer agents (X. Bu, Junjie Chen, L. Deady, W. Denny, 2002).
Biological Evaluation of Amino Pyrazole Derivatives : Shah et al. (2018) synthesized and evaluated the biological activities of novel amino pyrazole derivatives, emphasizing the importance of such compounds in medicinal chemistry for their antimicrobial and antifungal properties (Nilay Shah, P. N. Patel, Denish C. Karia, 2018).
Propriétés
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-10-12(2)17(16-11)8-7-15-14(18)6-5-13-4-3-9-19-13/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXKTHWBNGVDC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

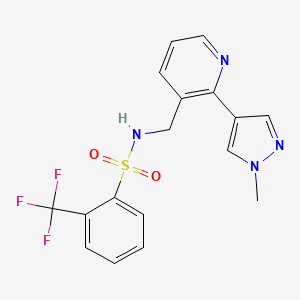
![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)
![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)

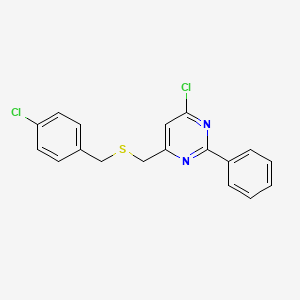
![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)
![Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)
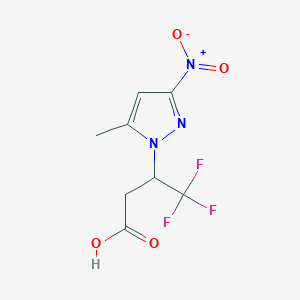
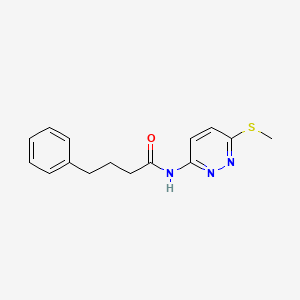
![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)
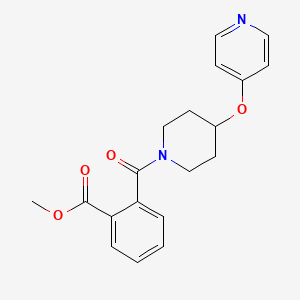
![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)
